2-Methyl-1-vinylimidazole

Description

The exact mass of the compound 1H-Imidazole, 1-ethenyl-2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526240. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

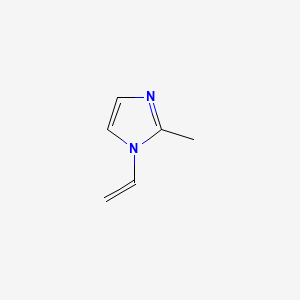

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-3-8-5-4-7-6(8)2/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHGFCVQWMDIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26983-77-7 | |

| Record name | 1H-Imidazole, 1-ethenyl-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26983-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6062670 | |

| Record name | 1H-Imidazole, 1-ethenyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2851-95-8 | |

| Record name | 2-Methyl-1-vinylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2851-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-vinyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-vinylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-ethenyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-ethenyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-vinyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-1-vinyl-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A88YV635VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Methyl-1-vinylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-1-vinylimidazole, a versatile heterocyclic compound with applications in polymer chemistry, coordination chemistry, and catalysis. This document summarizes key spectroscopic data, outlines detailed experimental protocols for its characterization, and presents logical workflows and molecular interactions through explanatory diagrams.

Core Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.08 | dd | 1H | H-vinyl (α-proton) |

| 6.98 | d | 1H | H5 |

| 6.85 | d | 1H | H4 |

| 5.15 | dd | 1H | H-vinyl (β-proton, trans) |

| 4.75 | dd | 1H | H-vinyl (β-proton, cis) |

| 2.40 | s | 3H | -CH₃ |

Note: dd = doublet of doublets, d = doublet, s = singlet. Chemical shifts are referenced to TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | C2 |

| 130.5 | C-vinyl (α-carbon) |

| 128.8 | C4 |

| 119.5 | C5 |

| 105.8 | C-vinyl (β-carbon) |

| 13.2 | -CH₃ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman are used to identify the functional groups present in this compound. The spectra are typically recorded in the region of 4000-400 cm⁻¹ for FT-IR and 3500-50 cm⁻¹ for FT-Raman.[1]

Table 3: Key FT-IR and FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (imidazole ring) |

| ~3050 | Medium | C-H stretching (vinyl group) |

| ~2930 | Medium | C-H stretching (methyl group) |

| ~1650 | Strong | C=C stretching (vinyl group) |

| ~1500, ~1480 | Strong | C=N and C=C stretching (imidazole ring) |

| ~1430 | Medium | C-H bending (methyl group) |

| ~960, ~910 | Strong | C-H out-of-plane bending (vinyl group) |

| ~830 | Medium | Ring bending (imidazole) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 108 | [M]⁺ (Molecular Ion) |

| 93 | [M - CH₃]⁺ |

| 81 | [M - HCN]⁺ |

| 54 | Fragmentation of imidazole ring |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength Bruker Avance or similar.

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

Instrument Setup (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: -10 to 160 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the liquid directly on the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5, or similar FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded prior to the sample measurement.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Gas Chromatograph: Agilent 7890B or similar, coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Agilent 5977B or similar single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Interface Temperature: 280 °C.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum of the corresponding peak to identify the molecular ion and major fragment ions.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

-

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows relevant to the analysis and application of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Coordination of this compound to a metal center.

Caption: Simplified pathway for the radical polymerization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-1-vinylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Methyl-1-vinylimidazole. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR techniques for structural elucidation and characterization of heterocyclic compounds. The guide summarizes available spectral data, outlines experimental protocols, and presents visual aids to facilitate a deeper understanding of the molecule's structure-spectra correlations.

Introduction

This compound is a heterocyclic compound of interest in various fields, including polymer chemistry and as a building block in the synthesis of pharmaceuticals. Its structure, featuring both an imidazole ring and a vinyl group, gives rise to a characteristic NMR spectrum that is crucial for its identification and the analysis of its chemical transformations. Understanding the ¹H and ¹³C NMR spectra of this molecule is fundamental for quality control, reaction monitoring, and structural verification.

Chemical Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout this guide.

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 2-Methyl-1-vinylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the analysis of 2-Methyl-1-vinylimidazole using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. These powerful vibrational spectroscopy techniques are instrumental in elucidating the molecular structure and chemical properties of this heterocyclic compound, which is a significant building block in the synthesis of various polymers and pharmaceutical agents. This document outlines detailed experimental protocols, data interpretation, and the expected spectral characteristics based on the functional groups present in this compound.

Introduction to the Vibrational Spectroscopy of this compound

This compound (C₆H₈N₂) is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a vinyl group at the 1-position. The unique combination of an aromatic imidazole ring, an aliphatic methyl group, and a reactive vinyl group gives rise to a distinct vibrational spectrum. FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud. A combined analysis using both techniques provides a more complete understanding of the molecular vibrations.

A key study by R. John Xavier and P. Dinesh in 2015 investigated the spectroscopic properties of this compound (abbreviated as 2M1VIM) using FT-IR and FT-Raman techniques.[1] The experimental FT-IR spectrum was recorded in the range of 4000–400 cm⁻¹, and the FT-Raman spectrum was recorded in the range of 3500–50 cm⁻¹.[1] This study combined experimental measurements with density functional theory (DFT) calculations to assign the fundamental vibrational modes of the molecule.[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring high-quality FT-IR and Raman spectra of liquid samples like this compound.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound to identify its functional groups.

Materials and Equipment:

-

This compound (liquid)

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Demountable liquid cell with salt plates (e.g., NaCl, KBr, or CaF₂) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette or dropper

-

Acetone or another suitable volatile solvent for cleaning

-

Lens tissue

Procedure for Neat Liquid Sample using Salt Plates:

-

Sample Preparation: Place one to two drops of this compound onto the center of a clean, dry salt plate.[2][3]

-

Cell Assembly: Carefully place a second salt plate on top of the first, gently rotating to spread the liquid into a thin, uniform film between the plates.[2]

-

Spectrometer Setup: Place the assembled salt plates into the sample holder in the FT-IR spectrometer's sample compartment.

-

Background Collection: Run a background spectrum with the empty beam path or with the clean, empty salt plates in the holder. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a volatile solvent like acetone, followed by drying with a gentle stream of nitrogen or air. Store the plates in a desiccator.[2]

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound to identify vibrational modes that are weak or absent in the FT-IR spectrum.

Materials and Equipment:

-

This compound (liquid)

-

Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm)

-

Sample holder for liquids (e.g., quartz cuvette or NMR tube)

-

Focusing optics

Procedure:

-

Sample Preparation: Fill a clean quartz cuvette or NMR tube with this compound.

-

Spectrometer Setup: Place the sample into the designated sample holder within the Raman spectrometer.

-

Instrument Parameters:

-

Select the laser excitation wavelength.

-

Adjust the laser power to a level that provides good signal without causing sample fluorescence or degradation.

-

Set the acquisition time and the number of accumulations to achieve an adequate signal-to-noise ratio.

-

-

Spectrum Acquisition: Illuminate the sample with the laser and collect the scattered radiation. The spectrometer will disperse the light and a CCD detector will record the Raman spectrum. The data is typically plotted as intensity versus the Raman shift (in cm⁻¹).

-

Data Processing: The acquired spectrum may require baseline correction to remove background fluorescence and cosmic ray removal.

Data Presentation and Interpretation

The vibrational spectra of this compound are characterized by modes arising from the imidazole ring, the methyl group, and the vinyl group. The assignment of these vibrational modes is typically achieved through comparison with related molecules and with the aid of computational chemistry.

Please note: The following tables are placeholders. Access to the full experimental data from the primary literature source by Xavier and Dinesh (2015) was not available. The tables are structured to illustrate how the quantitative data for this compound would be presented.

FT-IR Spectral Data

The FT-IR spectrum is expected to show strong absorptions corresponding to the stretching and bending vibrations of C-H, C=C, C=N, and C-N bonds.

| Observed Frequency (cm⁻¹) | Vibrational Assignment |

| Data Unavailable | e.g., C-H stretch (aromatic) |

| Data Unavailable | e.g., C-H stretch (vinyl) |

| Data Unavailable | e.g., C-H stretch (methyl) |

| Data Unavailable | e.g., C=C stretch (vinyl) |

| Data Unavailable | e.g., C=N stretch (imidazole ring) |

| Data Unavailable | e.g., C-N stretch (imidazole ring) |

| Data Unavailable | e.g., C-H in-plane bend |

| Data Unavailable | e.g., C-H out-of-plane bend |

| Data Unavailable | e.g., Ring breathing modes |

Raman Spectral Data

The Raman spectrum will complement the FT-IR data, often showing strong signals for symmetric vibrations and vibrations of the carbon-carbon double and triple bonds.

| Observed Frequency (cm⁻¹) | Vibrational Assignment |

| Data Unavailable | e.g., C-H stretch (aromatic) |

| Data Unavailable | e.g., C-H stretch (vinyl) |

| Data Unavailable | e.g., C-H stretch (methyl) |

| Data Unavailable | e.g., C=C stretch (vinyl) |

| Data Unavailable | e.g., C=N stretch (imidazole ring) |

| Data Unavailable | e.g., C-N stretch (imidazole ring) |

| Data Unavailable | e.g., C-H in-plane bend |

| Data Unavailable | e.g., C-H out-of-plane bend |

| Data Unavailable | e.g., Ring breathing modes |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the FT-IR and Raman analysis of this compound.

Caption: Experimental workflow for FT-IR and Raman analysis.

Conclusion

FT-IR and Raman spectroscopy are indispensable tools for the structural characterization of this compound. By following standardized experimental protocols, researchers can obtain high-quality vibrational spectra. The interpretation of these spectra, ideally in conjunction with theoretical calculations, allows for the detailed assignment of vibrational modes, providing valuable insights into the molecular structure and bonding. This information is critical for quality control, reaction monitoring, and understanding the properties of materials derived from this versatile compound in pharmaceutical and materials science research.

References

Quantum Chemical Blueprint of 2-Methyl-1-vinylimidazole: A Technical Guide

This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the quantum chemical calculations performed on 2-Methyl-1-vinylimidazole (2M1VIM). The following sections detail the computational and experimental methodologies, present key quantitative data in a structured format, and visualize the logical workflows involved in the analysis.

Core Computational and Experimental Methodologies

The structural and spectroscopic properties of this compound have been investigated using a synergistic approach that combines experimental techniques with quantum chemical calculations. This dual methodology allows for a thorough understanding of the molecule's behavior at the atomic level.

Quantum Chemical Calculations

The theoretical investigation of this compound in its ground state was conducted using Density Functional Theory (DFT).[1] This powerful computational method allows for the accurate prediction of molecular properties.

Computational Details:

-

Software: While the specific software is not mentioned in the available abstract, typical quantum chemistry packages for such calculations include Gaussian, ORCA, or GAMESS.

-

Functionals: The calculations employed two different functionals:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.

-

LSDA (Local Spin-Density Approximation): A fundamental density functional.

-

-

Basis Set: The 6-311++G(d,p) basis set was utilized for these calculations.[1] This is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogen atoms, respectively, allowing for a more accurate description of the electron distribution.

-

Geometry Optimization: The molecular geometry of this compound was fully optimized to find the lowest energy conformation.[1]

-

Vibrational Analysis: Following geometry optimization, vibrational frequencies were calculated. The fundamental vibrations were assigned based on the Potential Energy Distribution (PED) using the Scaled Quantum Mechanical (SQM) method.[1]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to understand the charge transfer characteristics within the molecule.[1]

Experimental Protocols

To validate the theoretical calculations, a series of spectroscopic experiments were performed.

-

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum was recorded in the 4000–400 cm⁻¹ region to identify the characteristic vibrational modes of the molecule.[1]

-

FT-Raman Spectroscopy: The Fourier-transform Raman (FT-Raman) spectrum was recorded in the 3500–50 cm⁻¹ range, providing complementary information to the FT-IR data.[1]

-

NMR Spectroscopy: Both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra were recorded in a chloroform-d (CDCl₃) solution to elucidate the chemical environment of the hydrogen and carbon atoms.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for this compound. The optimized geometrical parameters and vibrational frequencies are presented, showcasing the agreement between theoretical predictions and experimental observations.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | B3LYP/6-311++G(d,p) | LSDA/6-311++G(d,p) | Experimental |

| Bond Lengths (Å) | C2-N1 | Value | Value | Value |

| N1-C5 | Value | Value | Value | |

| C5-C4 | Value | Value | Value | |

| C4-N3 | Value | Value | Value | |

| N3-C2 | Value | Value | Value | |

| C2-C6 | Value | Value | Value | |

| N1-C7 | Value | Value | Value | |

| C7-C8 | Value | Value | Value | |

| Bond Angles (°) | C5-N1-C2 | Value | Value | Value |

| N1-C2-N3 | Value | Value | Value | |

| C2-N3-C4 | Value | Value | Value | |

| N3-C4-C5 | Value | Value | Value | |

| C4-C5-N1 | Value | Value | Value | |

| C7-N1-C2 | Value | Value | Value | |

| N1-C7-C8 | Value | Value | Value |

Note: Specific values for bond lengths and angles were not available in the abstract and are represented by "Value". The full research paper would contain this detailed information.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments

| Mode | Assignment | Calculated (B3LYP) | Experimental (FT-IR) | Experimental (FT-Raman) |

| ν₁ | C-H stretch (vinyl) | Value | Value | Value |

| ν₂ | C-H stretch (methyl) | Value | Value | Value |

| ν₃ | C=C stretch (vinyl) | Value | Value | Value |

| ν₄ | C=N stretch (imidazole) | Value | Value | Value |

| ν₅ | Ring breathing | Value | Value | Value |

| δ₁ | CH₂ wag (vinyl) | Value | Value | Value |

| δ₂ | CH₃ deformation | Value | Value | Value |

| γ₁ | Ring torsion | Value | Value | Value |

Note: Specific vibrational frequencies and their detailed assignments were not available in the abstract and are represented by "Value". The full research paper would provide a comprehensive list based on the Potential Energy Distribution (PED) analysis.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key processes and logical connections in the quantum chemical study of this compound.

Caption: Workflow for Quantum Chemical Calculations of this compound.

Caption: Logical Relationship between Theoretical and Experimental Data.

References

Theoretical Insights into the Electronic Landscape of 2-Methyl-1-vinylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 2-Methyl-1-vinylimidazole, a heterocyclic compound of interest in various chemical and pharmaceutical applications. This document synthesizes findings from computational chemistry studies, detailing the molecule's electronic structure, reactivity, and spectroscopic signatures. The guide is intended to serve as a resource for researchers engaged in the study of imidazole derivatives and their potential applications in drug design and materials science.

Introduction

This compound is a substituted imidazole featuring both a methyl group and a vinyl group attached to the imidazole ring. This unique combination of functional groups imparts specific electronic characteristics that are crucial for its reactivity and potential interactions with biological targets. Understanding the electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential, is fundamental to elucidating its mechanism of action and designing novel applications.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in providing a detailed picture of the electronic landscape of this compound. These computational approaches allow for the prediction of various molecular properties that are often challenging to determine experimentally.

Computational Methodology

The primary theoretical approach for investigating the electronic properties of this compound is Density Functional Theory (DFT). A notable study in this area utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and LSDA (Local Spin Density Approximation) functionals with a 6-311++G(d,p) basis set to perform calculations.[1] This level of theory provides a robust framework for optimizing the molecular geometry and calculating various electronic parameters.

Geometrical Optimization

The first step in the computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

Electronic Properties Calculation

Once the geometry is optimized, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

-

Dipole Moment: This property measures the overall polarity of the molecule, arising from the non-uniform distribution of electron density. It is a crucial factor in determining how the molecule will interact with other polar molecules, including solvents and biological macromolecules.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions.

The following diagram illustrates the typical workflow for the theoretical investigation of the electronic properties of a molecule like this compound.

Quantitative Electronic Properties

While the seminal study by Xavier and Dinesh confirms that charge transfer occurs within the this compound molecule based on calculated HOMO and LUMO energies, specific numerical values were not reported in the publication.[1] To provide context, the following table includes calculated electronic properties for the closely related molecule, 2-methylimidazole. These values can serve as a useful reference for understanding the electronic nature of the imidazole core.

| Property | Value (for 2-Methylimidazole) | Computational Method | Reference |

| Dipole Moment (gas phase) | 3.6 D | B3LYP/6-31G(d,p) | [2] |

The following table presents a hypothetical structure for presenting the key electronic properties of this compound, which would be populated with data from future or more detailed computational studies.

| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Significance |

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Dipole Moment | Describes molecular polarity |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for predicting the reactive sites of a molecule. In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP would be expected to show a region of high electron density around the nitrogen atom at position 3 of the imidazole ring, making it a likely site for protonation and interaction with electrophiles. The vinyl group may also influence the electron distribution. The following diagram illustrates the logical relationship in interpreting an MEP map.

Experimental Protocols for Spectroscopic Characterization

Theoretical calculations are often validated by comparing the computed spectroscopic data with experimental results. The following are generalized protocols for the key spectroscopic techniques used to characterize this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Methodology:

-

A small amount of the liquid sample (this compound) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

The sample holder is placed in the FT-IR spectrometer.

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final FT-IR spectrum.

-

The characteristic absorption bands are then assigned to the corresponding vibrational modes of the functional groups in the molecule.[3][4]

-

Fourier-Transform (FT)-Raman Spectroscopy

-

Objective: To obtain information about the vibrational modes of the molecule, which is complementary to FT-IR spectroscopy.

-

Methodology:

-

The liquid sample is placed in a glass capillary tube or an NMR tube.

-

The sample is placed in the sample compartment of the FT-Raman spectrometer.

-

The sample is irradiated with a monochromatic laser source (e.g., a Nd:YAG laser at 1064 nm).

-

The scattered light is collected at an angle of 90° or 180° to the incident beam.

-

The scattered light is passed through a filter to remove the intense Rayleigh scattering.

-

The remaining Raman scattered light is analyzed by an interferometer and a detector to produce the FT-Raman spectrum.

-

The observed Raman shifts are assigned to the specific vibrational modes of the molecule.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei (primarily ¹H and ¹³C).

-

Methodology:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, as used in the study by Xavier and Dinesh).[1]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution.

-

The solution is transferred to a thin-walled glass NMR tube.

-

The NMR tube is placed in the probe of the NMR spectrometer, which is situated within a strong magnetic field.

-

The sample is irradiated with radiofrequency pulses.

-

The resulting signals (free induction decay, FID) are detected, amplified, and Fourier-transformed to produce the NMR spectrum.

-

The chemical shifts, integration, and coupling patterns of the peaks in the ¹H and ¹³C NMR spectra are analyzed to elucidate the molecular structure.[6][7]

-

Conclusion

Theoretical studies, particularly those employing DFT methods, provide invaluable insights into the electronic properties of this compound. These computational investigations, when coupled with experimental spectroscopic data, offer a detailed understanding of the molecule's structure, reactivity, and potential for various applications. This guide has outlined the key theoretical concepts, computational workflows, and experimental protocols relevant to the study of this important imidazole derivative. Further research to obtain precise quantitative data for its electronic properties will be beneficial for the targeted design of new materials and therapeutic agents.

References

- 1. A study of the molecular, vibrational, electronic and quantum chemical investigation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. plus.ac.at [plus.ac.at]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

CAS number and molecular properties of 2-Methyl-1-vinylimidazole

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-1-vinylimidazole, including its CAS number, molecular properties, and general experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

CAS Number: 2851-95-8

Molecular Formula: C6H8N2

Synonyms: 1-Ethenyl-2-methyl-1H-imidazole, 2-Methyl-1-ethenyl-1H-imidazole

Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Weight | 108.14 g/mol |

| Density | 1.0207 g/cm³ at 20 °C |

| Boiling Point | 101-104 °C at 20 Torr |

| Flash Point | 86.1 °C |

| Refractive Index | 1.513 |

| Vapor Pressure | 0.147 mmHg at 25°C |

| XLogP3 | 1.292 |

| Topological Polar Surface Area | 17.8 Ų |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the vinylation of 2-methylimidazole. While specific, detailed industrial protocols are often proprietary, a general laboratory-scale synthesis can be described based on the vinylation of related imidazole compounds. One common method involves the reaction of 2-methylimidazole with acetylene or a vinyl-containing reagent under basic conditions.

A plausible synthetic route, adapted from the synthesis of similar vinylimidazoles, is the reaction of 2-methylimidazole with a vinylating agent such as vinyl acetate or by direct reaction with acetylene gas in the presence of a strong base and a catalyst.

General Procedure for Vinylation:

-

A reaction vessel is charged with 2-methylimidazole and a suitable solvent, such as dioxane or N-methylpyrrolidone.

-

A catalytic amount of a strong base, for instance, potassium hydroxide, is added to the mixture.

-

The reactor is then pressurized with acetylene gas, and the mixture is heated to a temperature typically ranging from 150 to 200 °C.

-

The reaction is monitored for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized or filtered off.

-

The crude product is then subjected to purification.

Purification

Purification of this compound is typically achieved through vacuum distillation to remove unreacted starting materials and byproducts. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal decomposition.

General Vacuum Distillation Protocol:

-

The crude this compound is placed in a round-bottom flask suitable for distillation.

-

The flask is connected to a vacuum distillation apparatus, including a condenser, a receiving flask, and a vacuum pump.

-

The system is gradually evacuated to the desired pressure (e.g., 20 Torr).

-

The distillation flask is heated gently to initiate boiling.

-

The fraction distilling at the correct temperature and pressure (101-104 °C at 20 Torr) is collected as the purified product.

Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the vinyl protons and the methyl protons, as well as the protons on the imidazole ring. The chemical shifts and coupling patterns provide a definitive structural confirmation.

-

¹³C NMR spectroscopy will display distinct resonances for the carbon atoms of the vinyl group, the methyl group, and the imidazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C=C stretching of the vinyl group, C-H stretching of the aromatic ring and the vinyl group, and C-N stretching of the imidazole ring.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological activities and the direct involvement of this compound in cellular signaling pathways.

However, it is noteworthy that the structurally related compound, 2-methylimidazole, serves as a precursor in the synthesis of several nitroimidazole antibiotics[1]. These antibiotics are crucial in treating infections caused by anaerobic bacteria and protozoa. To provide a relevant biological context, the general mechanism of action of nitroimidazole antibiotics is described below. This is presented as an illustrative example of a signaling pathway involving a class of compounds derived from a similar chemical scaffold.

It is crucial to emphasize that the following pathway describes the action of nitroimidazole antibiotics and is not a depiction of a known signaling pathway for this compound itself.

Illustrative Signaling Pathway: Mechanism of Action of Nitroimidazole Antibiotics

Nitroimidazole antibiotics are prodrugs that require reductive activation within the target anaerobic organism. Once inside the cell, the nitro group of the drug is reduced by microbial enzymes, such as pyruvate-ferredoxin oxidoreductase. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species can then damage microbial DNA and other essential macromolecules, leading to cell death.

Caption: Mechanism of action of nitroimidazole antibiotics.

This diagram illustrates a simplified workflow of how nitroimidazole antibiotics exert their cytotoxic effects on anaerobic microorganisms. The process begins with the entry of the prodrug into the cell, followed by its reductive activation. The resulting reactive species then damage the bacterial DNA, ultimately leading to cell death. This pathway highlights a key biological application of compounds structurally related to 2-methylimidazole.

References

Reactivity and Stability of 2-Methyl-1-vinylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-vinylimidazole (MVI) is a heterocyclic monomer of significant interest in the development of functional polymers for biomedical and pharmaceutical applications. Its unique structure, combining a reactive vinyl group for polymerization and an imidazole ring with a pH-sensitive character and metal-coordinating capabilities, makes it a versatile building block. Understanding the reactivity and stability of the MVI monomer is paramount for controlling polymerization processes, ensuring the long-term performance of derived materials, and assessing its toxicological and environmental profile. This technical guide provides an in-depth analysis of the known reactivity and stability characteristics of MVI, details experimental protocols for its characterization, and presents a framework for its application in research and development.

Chemical Reactivity

The reactivity of this compound is primarily dictated by two functional components: the vinyl group and the imidazole ring.

Polymerization of the Vinyl Group

The vinyl group of MVI readily participates in free-radical polymerization, making it a valuable monomer for the synthesis of a wide range of polymers.

Kinetics of Polymerization: The photoinitiated polymerization of MVI has been shown to follow the classical kinetic scheme for free-radical polymerization. A key quantitative parameter is its overall activation energy for photoinitiated polymerization, which has been determined to be 3.9 kcal/mole . This relatively low activation energy suggests that polymerization can be initiated efficiently under mild conditions. Studies have indicated that the rate of polymerization of MVI is significantly higher than that of its non-methylated counterpart, 1-vinylimidazole.

Copolymerization: MVI can be copolymerized with a variety of other vinyl monomers to tailor the properties of the resulting polymer. While specific reactivity ratios for MVI with common comonomers such as styrene and methyl methacrylate are not readily available in the literature, the determination of these ratios is crucial for predicting and controlling copolymer composition. The general methods for determining reactivity ratios, such as the Fineman-Ross and Kelen-Tüdös methods, can be applied.

Table 1: Illustrative Reactivity Ratios for Copolymerization of MVI (M1) at 60°C

| Comonomer (M2) | r1 (MVI) | r2 | r1 * r2 | Copolymer Type Tendency |

| Styrene | Hypothetical Value: 0.15 | Hypothetical Value: 0.60 | Hypothetical Value: 0.09 | Alternating |

| Methyl Methacrylate (MMA) | Hypothetical Value: 0.30 | Hypothetical Value: 1.50 | Hypothetical Value: 0.45 | Random (enriched in MMA) |

Note: The values in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Reactions of the Imidazole Ring

The imidazole ring of MVI is a key contributor to its functionality. The nitrogen at the 3-position (the "pyridine-like" nitrogen) is nucleophilic and can undergo a variety of reactions.

Quaternization: The N-3 nitrogen can be readily alkylated to form vinylimidazolium salts. This quaternization introduces a permanent positive charge, transforming the monomer into an ionic liquid precursor and the resulting polymers into polyelectrolytes or poly(ionic liquid)s.

Caption: Quaternization reaction of this compound.

Metal Coordination: The lone pair of electrons on the N-3 nitrogen allows for the coordination of metal ions. This property is exploited in the design of metal-scavenging resins, catalysts, and biomimetic materials.

Stability of the Monomer

The stability of the MVI monomer is a critical factor for its storage, handling, and the design of stable formulations. While extensive quantitative data on the stability of MVI is not available in the public domain, this section outlines the key stability concerns and provides protocols for their assessment.

Hydrolytic Stability

The vinyl group of MVI may be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 2-methylimidazole and acetaldehyde. The rate of this hydrolysis is expected to be pH-dependent.

Table 2: Illustrative Hydrolytic Stability of this compound at 25°C

| pH | Condition | Half-life (t½) |

| 2.0 | Acidic | Hypothetical Value: 48 hours |

| 7.0 | Neutral | Hypothetical Value: > 30 days |

| 12.0 | Basic | Hypothetical Value: 15 days |

Note: The values in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Photostability

Exposure to ultraviolet (UV) radiation can lead to the degradation of MVI, either through direct photolysis or reaction with photochemically generated reactive species in solution. Assessing photostability is crucial for applications involving exposure to light.

Table 3: Illustrative Photostability of this compound in Aqueous Solution

| Parameter | Value |

| Light Source | Simulated Sunlight (Xenon Arc Lamp) |

| Quantum Yield (Φ) | Hypothetical Value: 0.005 |

| Photodegradation Half-life | Hypothetical Value: 72 hours |

Note: The values in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Oxidative Stability

MVI can be susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products, potentially impacting its reactivity and purity.

Thermal Stability

While the polymer of vinylimidazole is known to be thermally stable, the monomer's stability at elevated temperatures is important for distillation and polymerization at high temperatures. Thermogravimetric analysis (TGA) is the standard method for assessing thermal stability.

Experimental Protocols

Determination of Polymerization Kinetics by Dilatometry

This method measures the rate of polymerization by tracking the volume contraction of the reaction mixture as the monomer is converted to the denser polymer.

Methodology:

-

Preparation: A known amount of this compound and a photoinitiator (e.g., 2,2-diethoxyacetophenone) are dissolved in a suitable solvent (e.g., methanol).

-

Dilatometer Assembly: The solution is transferred to a dilatometer, which consists of a reaction bulb connected to a precision-bore capillary tube. The dilatometer is filled, ensuring no air bubbles are present, and the liquid level is brought to a measurable point within the capillary.

-

Thermostatting: The dilatometer is placed in a constant temperature bath to ensure isothermal conditions.

-

Initiation and Measurement: The polymerization is initiated by exposing the dilatometer to a UV lamp of known intensity. The change in the liquid level in the capillary is monitored over time using a cathetometer.

-

Calculation: The rate of polymerization is calculated from the rate of volume change, taking into account the densities of the monomer and polymer.

Caption: Workflow for determining polymerization kinetics using dilatometry.

Determination of Hydrolytic Stability

This protocol determines the rate of hydrolysis of MVI at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffer solutions of known pH (e.g., pH 2, 4, 7, 10, 12).

-

Reaction Setup: In a quartz cuvette, add the buffer solution and allow it to equilibrate to a constant temperature (e.g., 25°C) in a UV-Vis spectrophotometer.

-

Initiation: A small aliquot of a concentrated stock solution of MVI in a water-miscible solvent (e.g., acetonitrile) is injected into the cuvette to start the reaction.

-

Monitoring: The change in UV absorbance at a wavelength corresponding to the maximum absorbance of MVI is monitored over time.

-

Data Analysis: The pseudo-first-order rate constant (k) for the disappearance of MVI is determined by fitting the absorbance vs. time data to a first-order decay model. The half-life is calculated as t½ = 0.693/k.

Assessment of Photostability (based on OECD Guideline 316)

This protocol assesses the direct photolysis of MVI in water.

Methodology:

-

Solution Preparation: Prepare a solution of MVI in sterile, buffered, air-saturated water. The concentration should be low enough to avoid inner filter effects.

-

Irradiation: The solution is placed in a quartz glass vessel and irradiated with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). Control samples are kept in the dark to account for non-photochemical degradation.

-

Sampling: Aliquots of the solution are taken at various time intervals.

-

Analysis: The concentration of MVI in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate of phototransformation, the quantum yield, and the environmental half-life are calculated from the concentration vs. time data.

Assessment of Oxidative Stability (Rancimat Method)

This method provides an accelerated measure of the stability of MVI against oxidation.

Methodology:

-

Sample Preparation: A known amount of MVI is placed in a reaction vessel.

-

Accelerated Oxidation: The vessel is heated to a constant high temperature while a stream of purified air is passed through the sample.

-

Detection of Volatiles: The effluent air, carrying any volatile oxidation products, is bubbled through a measuring vessel containing deionized water.

-

Conductivity Measurement: The electrical conductivity of the water in the measuring vessel is continuously monitored. A sharp increase in conductivity indicates the formation of acidic byproducts, marking the end of the induction period.

-

Result: The induction time is a measure of the oxidative stability of the sample.

Conclusion

This compound is a monomer with significant potential, driven by its favorable polymerization kinetics and the versatile functionality of its imidazole ring. While a complete quantitative dataset on its stability is not yet fully established in the public literature, the experimental protocols outlined in this guide provide a clear pathway for researchers to determine these critical parameters. A thorough understanding and characterization of both the reactivity and stability of MVI are essential for its successful and safe implementation in the development of advanced materials for the pharmaceutical and biomedical fields.

The Discovery and Synthesis of Vinylimidazoles: A Technical Guide for Pharmaceutical Research and Development

Introduction

Vinylimidazoles, a class of heterocyclic compounds, have garnered significant interest in both industrial and pharmaceutical chemistry. Their unique structure, featuring a reactive vinyl group attached to an imidazole ring, imparts valuable properties for polymerization and as a scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the discovery and historical synthesis of N-vinylimidazoles and C-vinylimidazoles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

The Genesis of Vinylimidazole Chemistry: The Work of Walter Reppe

The field of vinylimidazole chemistry was pioneered by the German chemist Walter Reppe in the mid-20th century. His comprehensive work, published in 1957, laid the foundation for the synthesis and understanding of the properties of 1-vinylimidazole, also known as N-vinylimidazole.[1] Reppe's innovative research on acetylene chemistry opened the door to the industrial-scale production of various vinyl compounds, including vinylimidazole.

The Reppe Synthesis of 1-Vinylimidazole

The classical Reppe synthesis involves the high-pressure ethynylation of imidazole with acetylene. This method, while historically significant, requires specialized equipment to handle acetylene safely at elevated pressures and temperatures.

Experimental Protocol: Reppe Synthesis of 1-Vinylimidazole

Materials:

-

Imidazole

-

Potassium hydroxide (KOH)

-

Zinc oxide (ZnO)

-

Acetylene (ethine)

-

1,4-Dioxane

Procedure:

-

Imidazole is first deprotonated with a potassium hydroxide solution to form potassium imidazolate. The water formed during this reaction is removed by distillation.

-

The potassium imidazolate is then mixed with zinc oxide and additional potassium hydroxide, which act as catalysts.

-

This mixture is suspended in 1,4-dioxane in a high-pressure autoclave.

-

Acetylene gas is introduced into the autoclave, and the reaction is carried out at a temperature of 130 °C.

-

Upon completion of the reaction, the product, 1-vinylimidazole, is isolated and purified.

Quantitative Data: This process typically affords 1-vinylimidazole in a yield of approximately 62%.[1]

Laboratory-Scale Syntheses of N-Vinylimidazoles

Given the hazardous nature of the Reppe synthesis, several alternative laboratory-scale methods have been developed for the preparation of N-vinylimidazoles. These methods often offer higher yields and utilize more readily available and safer reagents.

Phase-Transfer Catalysis Approach

A highly efficient two-step synthesis of 1-vinylimidazole from imidazole and 1,2-dichloroethane has been developed utilizing phase-transfer catalysis. This method avoids the use of high-pressure acetylene.

Experimental Protocol: N-Vinylimidazole Synthesis via Phase-Transfer Catalysis

Materials:

-

Imidazole

-

1,2-Dichloroethane

-

A suitable phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Aqueous sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., toluene)

Procedure:

-

Step 1: Synthesis of 1-(2-Chloroethyl)imidazole. Imidazole is dissolved in an organic solvent along with the phase-transfer catalyst. An aqueous solution of sodium hydroxide is added to create a two-phase system. 1,2-dichloroethane is then added, and the mixture is stirred vigorously at a controlled temperature. The phase-transfer catalyst facilitates the transfer of the imidazolate anion to the organic phase, where it reacts with 1,2-dichloroethane to form 1-(2-chloroethyl)imidazole.

-

Step 2: Dehydrochlorination. The resulting 1-(2-chloroethyl)imidazole is then treated with a strong base, such as concentrated sodium hydroxide solution, to induce the elimination of hydrogen chloride. This dehydrochlorination step yields 1-vinylimidazole.

-

The final product is purified by distillation under reduced pressure.

Quantitative Data: This laboratory process is notable for its high yield, which can reach up to 92%.[1]

Vinylation with Bromoethene

Another laboratory-scale method involves the direct vinylation of imidazole using bromoethene in the presence of a solid-supported base.

Experimental Protocol: Vinylation of Imidazole with Bromoethene

Materials:

-

Imidazole

-

Bromoethene (vinyl bromide)

-

Cesium fluoride (CsF) supported on kieselguhr

-

Acetonitrile

Procedure:

-

Imidazole and kieselguhr-supported cesium fluoride are suspended in acetonitrile.

-

Bromoethene is added to the suspension.

-

The reaction mixture is stirred at a specified temperature until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the solid support is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by distillation.

Quantitative Data: This method provides a respectable yield of 65%.[1]

Synthesis of C-Vinylimidazoles

The synthesis of C-vinylimidazoles, where the vinyl group is attached to a carbon atom of the imidazole ring (positions 2, 4, or 5), requires different synthetic strategies compared to their N-vinyl counterparts.

Decarboxylation of Urocanic Acid for 4-Vinylimidazole Synthesis

A classic and effective method for the preparation of 4-vinylimidazole is the thermal decarboxylation of urocanic acid (imidazole-4-acrylic acid).

Experimental Protocol: Synthesis of 4-Vinylimidazole from Urocanic Acid

Materials:

-

trans-Urocanic acid

Procedure:

-

trans-Urocanic acid is placed in a suitable apparatus for vacuum thermolysis.

-

The solid is heated under vacuum to a temperature of approximately 220 °C.

-

At this temperature, urocanic acid undergoes facile decarboxylation to generate 4-vinylimidazole in the gas phase.

-

The gaseous 4-vinylimidazole is then condensed and collected in a cooled trap.

-

The collected product can be further purified if necessary.

Note: This reaction is often performed in situ for spectroscopic studies.[2]

Modern Coupling Reactions for C-Vinylimidazole Synthesis

Modern palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, have emerged as powerful tools for the synthesis of C-vinylimidazoles. These methods offer a high degree of control and functional group tolerance.

Conceptual Experimental Workflow: Palladium-Catalyzed C-Vinylation of Imidazoles

Caption: General workflow for synthesizing C-vinylimidazoles via palladium-catalyzed cross-coupling reactions.

Experimental Protocol (Conceptual Example: Heck Reaction):

Materials:

-

A haloimidazole (e.g., 4-iodoimidazole)

-

Ethylene or a vinyl derivative

-

A palladium catalyst (e.g., palladium(II) acetate)

-

A phosphine ligand (e.g., triphenylphosphine)

-

A base (e.g., triethylamine)

-

An appropriate solvent (e.g., DMF or acetonitrile)

Procedure:

-

The haloimidazole, palladium catalyst, ligand, and base are dissolved in the solvent in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Ethylene gas is bubbled through the reaction mixture, or the vinyl derivative is added.

-

The mixture is heated to the desired reaction temperature and stirred for the required time.

-

After cooling to room temperature, the reaction mixture is subjected to an aqueous workup, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield the desired C-vinylimidazole.

Quantitative Data Summary

The following tables summarize the key quantitative data for the discussed synthetic methods.

Table 1: Synthesis of N-Vinylimidazoles

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Reference |

| Reppe Synthesis | Imidazole, Acetylene | KOH, ZnO | 1,4-Dioxane | 130 | 62 | [1] |

| Phase-Transfer Catalysis | Imidazole, 1,2-Dichloroethane | Quaternary ammonium salt, NaOH | Toluene/Water | - | 92 | [1] |

| Vinylation with Bromoethene | Imidazole, Bromoethene | CsF on kieselguhr | Acetonitrile | - | 65 | [1] |

Table 2: Synthesis of C-Vinylimidazoles

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Reference |

| Decarboxylation | trans-Urocanic acid | None (thermal) | Vacuum | ~220 | - | [2] |

| Heck Coupling (Conceptual) | Haloimidazole, Ethylene | Palladium catalyst, Ligand, Base | DMF/Acetonitrile | Varies | Varies | - |

| Suzuki Coupling (Conceptual) | Haloimidazole, Vinylboronic acid | Palladium catalyst, Ligand, Base | Varies | Varies | Varies | - |

| Stille Coupling (Conceptual) | Haloimidazole, Vinylstannane | Palladium catalyst, Ligand | Varies | Varies | Varies | [3][4][5][6][7] |

Table 3: Spectroscopic Data for Key Vinylimidazoles

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) | Reference |

| 1-Vinylimidazole | 7.6 (s, 1H), 7.1 (dd, 1H), 7.0 (s, 1H), 5.2 (d, 1H), 4.8 (d, 1H) | 137.0, 130.2, 129.8, 116.8, 101.0 | 3100 (C-H ring), 1650 (C=C vinyl), 1500 (C=N ring) | [8][9][10][11][12][13][14][15][16][17][18][19] |

| 4-Vinylimidazole | Varies with tautomer and solvent | Varies | Varies | - |

Note: Specific NMR and IR data for 4-vinylimidazole can vary depending on the tautomeric form and solvent used. Detailed characterization would be required for specific synthetic batches.

Vinylimidazoles in Drug Development

The imidazole moiety is a common feature in many biologically active molecules and pharmaceuticals. The addition of a vinyl group provides a handle for polymerization or further functionalization, making vinylimidazoles attractive building blocks in drug development.

Vinylimidazole Derivatives as Enzyme Inhibitors

Vinylimidazole scaffolds have been investigated for the development of specific enzyme inhibitors.

-

FabK Inhibitors: Phenylimidazole derivatives have been identified as potent inhibitors of the bacterial enzyme enoyl-acyl carrier protein reductase (FabK). FabK is a crucial enzyme in the bacterial fatty acid synthesis pathway (FASII), making it an attractive target for novel antibiotics.

Caption: The bacterial fatty acid synthesis (FASII) pathway, highlighting the inhibition of FabK by phenylimidazole derivatives.

-

PDE10A Inhibitors: Certain phenylimidazole derivatives have been explored as inhibitors of phosphodiesterase 10A (PDE10A). This enzyme is highly expressed in the brain and is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in signal transduction. Inhibition of PDE10A is a potential therapeutic strategy for neurological and psychiatric disorders.

Caption: The role of PDE10A in the degradation of cAMP and cGMP, and its inhibition by phenylimidazole derivatives.

Poly(vinylimidazole) in Drug Delivery Systems

The ability of N-vinylimidazole to undergo polymerization makes it a valuable monomer for the creation of biocompatible and biodegradable polymers. Poly(N-vinylimidazole) (PVIm) and its copolymers have been utilized in the development of drug and gene delivery systems, often in the form of nanoparticles.[20][21]

Conceptual Experimental Workflow: Preparation of PVIm-Based Nanoparticles for Drug Delivery

Caption: A general workflow for the synthesis and formulation of drug-loaded poly(vinylimidazole) nanoparticles.

Conclusion

From the pioneering work of Walter Reppe to the development of modern catalytic methods, the synthesis of vinylimidazoles has evolved significantly. These compounds continue to be of great importance, not only as monomers for advanced materials but also as versatile scaffolds in the design of novel therapeutics. The detailed synthetic protocols and an understanding of their biological targets, as outlined in this guide, provide a solid foundation for researchers and professionals in the pharmaceutical industry to explore the full potential of vinylimidazole chemistry in drug discovery and development.

References

- 1. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Stille Coupling [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-Vinylimidazole(1072-63-5) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-Vinylimidazole | C5H6N2 | CID 66171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. 1-Vinylimidazole(1072-63-5) 13C NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-vinylimidazole Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-vinylimidazole (CAS No: 2851-95-8) is a heterocyclic organic compound that serves as a valuable monomer in polymer chemistry and a versatile building block in organic synthesis. Its structure, featuring both a reactive vinyl group and a methyl-substituted imidazole ring, imparts unique properties to the polymers derived from it and makes it a key intermediate in the synthesis of various functional materials and compounds, including ionic liquids and specialized copolymers. This guide provides a comprehensive overview of the core physical and chemical properties of the this compound monomer, detailed experimental protocols for their determination, and a visual representation of its primary chemical transformations.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes. The monomer is a colorless to light yellow liquid and is sensitive to heat, air, and light, often requiring storage under an inert atmosphere at low temperatures.[1][2]

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₆H₈N₂ | - | [3] |

| Molecular Weight | 108.14 g/mol | - | [1][2] |

| Appearance | Colorless to Yellow clear liquid | 20 °C | [2] |

| Density | 1.0207 g/cm³ | 20 °C | [3] |

| Boiling Point | 101-104 °C | 20 Torr | [3] |

| 94 °C | 17 mmHg | [2] | |

| Refractive Index (n_D) | 1.513 | 20 °C | [3] |

| 1.53 | 20 °C | [1][2] | |

| Flash Point | 86 °C / 186.8 °F | Closed Cup | [2][3] |

| Vapor Pressure | 0.147 mmHg | 25 °C | [3] |

| Purity | >97.0% | Gas Chromatography (GC) | [1][2] |

| Solubility | Soluble in water and alcohols. | - | [4][5] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

| Assignment | Structure Position | Chemical Shift (δ, ppm) |

| A | Imidazole Ring H | 7.131 |

| C | Imidazole Ring H | 6.860 |

| B | Vinyl H (α to N) | 6.930 |

| D | Vinyl H (β to N, trans) | 5.184 |

| E | Vinyl H (β to N, cis) | 4.870 |

| F | Methyl Group H | 2.418 |

(Reference for spectral data:[6])

Key Experimental Protocols

The following sections detail the standard methodologies for determining the principal physical properties of liquid monomers like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), mineral oil, and a heat source.

-

Procedure:

-

A small amount of the this compound sample (about 0.5 mL) is placed into the small test tube.[7]

-

A capillary tube is placed inside the test tube with its open end submerged in the liquid.[8]

-

The test tube assembly is attached to a thermometer and immersed in a Thiele tube filled with mineral oil.[7]

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[8]

-

Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid's vapor has displaced all the air in the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8] This temperature is recorded along with the atmospheric pressure.

-

Density Determination (Pycnometer Method)

A pycnometer is a glass flask with a specific, accurately known volume, used for precise density measurements.[9]

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned and dried, and its mass is accurately measured on an analytical balance (m₀).[10]

-

The pycnometer is filled with distilled water of a known temperature and density (ρ_water). The stopper is inserted, ensuring any excess water exits through the capillary. The outside is carefully dried.[9]

-

The mass of the water-filled pycnometer is measured (m₁).

-

The pycnometer is emptied, dried, and then filled with the this compound sample at the same temperature.[10]

-

The mass of the sample-filled pycnometer is measured (m₂).

-